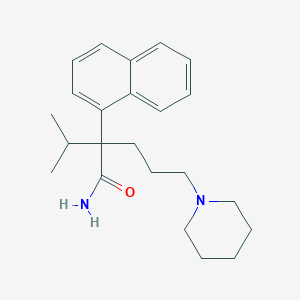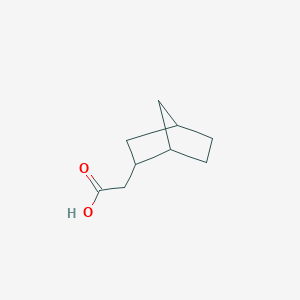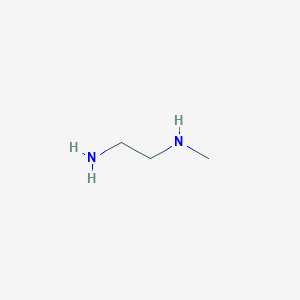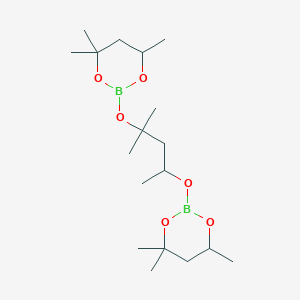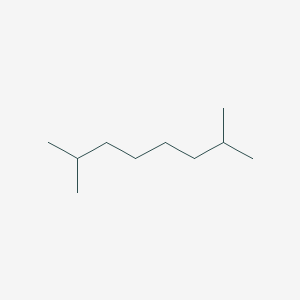
双(3-缩水甘油氧丙基)四甲基二硅氧烷
描述
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C16H34O5Si2 and its molecular weight is 362.61 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(3-glycidoxypropyl)tetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(3-glycidoxypropyl)tetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-glycidoxypropyl)tetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能性聚(硅氧烷胺)的合成
该化合物可作为合成功能性聚(硅氧烷胺)的起始原料,通过胺-环氧点击聚合反应制备 . 此过程对材料和生物学应用具有重要意义 .
燃料电池应用中聚合物电解质膜(PEM)的制备
1,3-双(3-缩水甘油氧丙基)四甲基二硅氧烷用于制备用于燃料电池应用的聚合物电解质膜(PEM) . 这些膜是燃料电池中的关键组成部分,燃料电池是将化学势能(例如氢气)直接转化为电能的装置。
作用机制
Target of Action
Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, is a versatile compound used in the synthesis of functional poly(siloxane amine)s . Its primary targets are the amine groups present in the polymer chains .
Mode of Action
The compound interacts with its targets through an amine-epoxy click polymerization . This reaction involves the opening of the epoxy ring of the glycidyloxypropyl group by the amine, leading to the formation of a secondary amine and a hydroxyl group .
Biochemical Pathways
The amine-epoxy click polymerization leads to the formation of poly(siloxane amine)s . These polymers have various applications in material and biological fields . The downstream effects of this pathway include the creation of materials with unique properties such as flexibility, thermal stability, and biocompatibility .
Result of Action
The result of the action of Bis(3-glycidoxypropyl)tetramethyldisiloxane is the formation of functional poly(siloxane amine)s . These polymers can be used in various applications, including the preparation of polymer electrolyte membranes (PEM) for fuel cell applications .
Action Environment
The action, efficacy, and stability of Bis(3-glycidoxypropyl)tetramethyldisiloxane can be influenced by various environmental factors. These include the presence of amines for the click polymerization, the temperature and pH of the reaction environment, and the presence of any catalysts or inhibitors . Proper ventilation is also necessary to prevent the accumulation of vapors .
生化分析
Biochemical Properties
It is known that it can be used to synthesize functional poly(siloxane amine)s . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in amine-epoxy click polymerization.
Molecular Mechanism
It is known to be involved in the synthesis of functional poly(siloxane amine)s via an amine-epoxy click polymerization , suggesting it may interact with biomolecules at the molecular level.
属性
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBZDZRPYQXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-85-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883318 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-80-7 | |
| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC93976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 126-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane reacted with 3-aminopropyltriethoxysilane in the synthesis of poly(siloxane-urethane) crosslinked structures?
A1: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane plays a crucial role in introducing both organic and inorganic functionalities into the polymer network. The reaction with 3-aminopropyltriethoxysilane utilizes the epoxy ring of the glycidoxypropyl group. This reaction yields a hybrid diol containing both hydroxyl (-OH) groups from the ring-opening and hydrolysable SiOC2H5 groups from the silane. These groups are essential for further reactions with isophorone diisocyanate and α,ω-bis(hydroxybutyl)oligodimethylsiloxane, ultimately forming the desired crosslinked poly(siloxane-urethane) structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


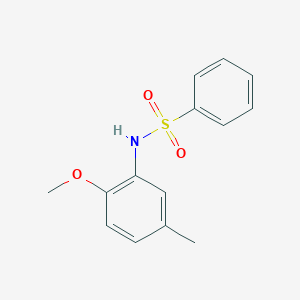
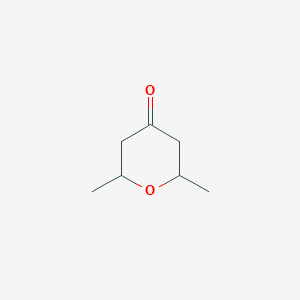

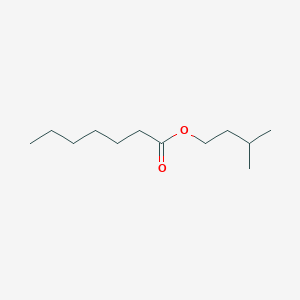

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
